Home > Products > Screening Compounds P86694 > 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea - 1023589-95-8

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea

Catalog Number: EVT-2499567
CAS Number: 1023589-95-8
Molecular Formula: C25H24IN3O3
Molecular Weight: 541.389
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a novel "funny" If current channel (If channel) inhibitor. It is under development for the treatment of stable angina and atrial fibrillation. []
  • Relevance: YM758 shares the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety with the compound 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea. []

6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124)

  • Compound Description: YM-252124 is a metabolite of YM758. Studies suggest it is secreted into urine via hOCT2/rOct2 transporters. []
  • Relevance: Similar to YM758, YM-252124 also contains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline unit, linking it structurally to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea. []

(3-Chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CIQ)

  • Compound Description: CIQ functions as a GluN2C/2D-selective positive allosteric modulator of N-methyl-d-aspartate (NMDA) receptors. Studies suggest it does not bind to the amino-terminal domain of NMDA receptors and acts on a novel site. [, , ]
  • Relevance: CIQ possesses a very similar core structure to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea, both containing the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group. [, , ]

4-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2-(4-fluorophenyl)oxazole (1a)

  • Compound Description: Compound 1a is a fluorine-18 labeled compound developed as a potential radiopharmaceutical for P-glycoprotein (P-gp) PET imaging at the blood-brain barrier. []
  • Relevance: Compound 1a and 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea both share the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl core structure. []

2-Biphenyl-4-yl-2-fluoroethoxy-6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline (2)

  • Compound Description: This compound, designated simply as "2" in the research, is another fluorine-18 labeled candidate explored for its potential as a P-glycoprotein (P-gp) PET imaging agent at the blood-brain barrier. []
  • Relevance: The 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline moiety is shared between compound 2 and 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea, establishing a structural link. []

5-(1-(2-Fluoroethoxy))-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-propyl]-5,6,7,8-tetrahydronaphthalen (3)

  • Compound Description: Referred to as "3" in the study, this is a fluorine-18 labeled molecule designed as a possible radiopharmaceutical for P-glycoprotein (P-gp) PET imaging at the blood-brain barrier. It demonstrated good metabolic stability in preclinical studies. []
  • Relevance: Compound 3 and 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea are structurally related through their shared 6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl core component. []

7. 2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (17)* Compound Description: Compound 17 is a sub-micromolar selective COX-2 inhibitor and was found to interact with P-glycoprotein. []* Relevance: Compound 17 contains the 6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl moiety, directly linking it structurally to 1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea. []

Overview

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea is a complex organic compound notable for its potential pharmacological applications. This compound belongs to the class of substituted ureas and incorporates a 6,7-dimethoxy-3,4-dihydroisoquinoline moiety, which is recognized for its biological activity. The structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Source

The compound is synthesized through multi-step organic reactions involving starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and various substituted phenyl derivatives. The synthesis pathways are detailed in studies focusing on the structure-activity relationships of isoquinoline derivatives .

Classification

This compound can be classified as:

  • Chemical Class: Substituted urea
  • Substructure: Isoquinoline derivative
  • Functional Groups: Urea group, methoxy groups, aromatic rings
Synthesis Analysis

Methods

The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea generally involves several key steps:

  1. Formation of Intermediate Compounds: The starting material, 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, undergoes acylation with chloroacetyl chloride to form a chloroamide intermediate.
  2. Coupling Reaction: This intermediate is then reacted with an appropriate aniline derivative (such as 2-iodoaniline) under basic conditions to form the final urea product.
  3. Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity .

Technical Details

The synthetic routes often utilize solvents like dichloromethane and acetonitrile and may involve microwave-assisted techniques to enhance reaction efficiency and yield . Reaction conditions are optimized for temperature and time to maximize product formation.

Molecular Structure Analysis

Structure

The molecular formula of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea is C25H24N3O3IC_{25}H_{24}N_{3}O_{3}I.

Data

Key structural features include:

  • Isoquinoline Core: Provides a rigid framework that may interact with biological targets.
  • Methoxy Substituents: Enhance lipophilicity and potentially modulate biological activity.
  • Urea Linkage: Essential for binding interactions in pharmacological contexts.
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical of urea derivatives:

  1. Nucleophilic Substitution: The urea nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Hydrolysis: Under acidic or basic conditions, the urea bond may hydrolyze to yield amines and carbonyl compounds.

Technical Details

Reactions involving this compound are typically monitored using thin-layer chromatography to assess progress and yield .

Mechanism of Action

Process

The mechanism of action for compounds like 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea often involves:

  1. Target Binding: The isoquinoline moiety interacts with specific receptors or enzymes.
  2. Biochemical Modulation: This interaction can lead to downstream effects such as inhibition or activation of signaling pathways.

Data

In vitro studies have shown that related compounds exhibit activity against various biological targets such as enzymes involved in cancer progression or neurodegenerative diseases .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Determined through standard methods; typically uncorrected.
  • Solubility: Solubility in organic solvents like dichloromethane indicates potential for formulation in drug development.

Chemical Properties

  • Stability: Stability under physiological conditions is crucial for therapeutic applications.
  • Reactivity: The presence of functional groups allows for further derivatization.

Relevant analytical data includes infrared spectroscopy and nuclear magnetic resonance spectra confirming the presence of functional groups .

Applications

Scientific Uses

This compound has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting diseases such as cancer or neurological disorders.
  • Research Tool: Investigating the role of isoquinoline derivatives in biological systems.

Properties

CAS Number

1023589-95-8

Product Name

1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-iodophenyl)urea

IUPAC Name

1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-iodophenyl)urea

Molecular Formula

C25H24IN3O3

Molecular Weight

541.389

InChI

InChI=1S/C25H24IN3O3/c1-31-23-14-17-11-12-27-22(19(17)15-24(23)32-2)13-16-7-9-18(10-8-16)28-25(30)29-21-6-4-3-5-20(21)26/h3-10,14-15H,11-13H2,1-2H3,(H2,28,29,30)

InChI Key

LZHZWLZHRYDDSQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4I)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.